2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-(3-(trifluoromethyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C24H24F3N3O4S and its molecular weight is 507.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Research indicates that sulfonamide-derived isatins, which share structural similarities with the compound , have shown significant anticancer effects, particularly against hepatocellular carcinoma (HCC) cell lines such as HepG2 and Huh7. These compounds have demonstrated variable in vitro cytotoxicity and have been found to decrease angiogenic markers, including the epithelial growth factor receptor (EGFR) level. This effect was further confirmed through molecular docking studies, indicating potential applications in HCC management due to their significant cytotoxic, apoptotic, anti-angiogenic, and anti-invasive effects (Eldeeb et al., 2022).
Antibacterial Activity
Sulfonamide compounds bearing piperidine and 1,3,4-oxadiazole heterocyclic cores have been synthesized and evaluated for their antibacterial potentials. These compounds have shown moderate inhibitory effects against a range of Gram-negative and Gram-positive bacterial strains, indicating their potential application in the development of new antibacterial agents. The most active growth inhibitor among synthesized compounds demonstrated significant efficacy against common bacterial strains such as Salmonella typhi and Escherichia coli (Iqbal et al., 2017; Khalid et al., 2016).
Enzyme Inhibition
N-substituted derivatives of acetamide compounds have been evaluated for their enzyme inhibition potential, particularly targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. These studies have shown promising activity, suggesting potential applications in treating diseases characterized by enzyme dysregulation. Molecular docking studies have supported these findings by revealing the binding interactions of these compounds with human protein targets, further highlighting their therapeutic potential (Khalid et al., 2014).
Antimalarial and COVID-19 Potential
Sulfonamides have been investigated for their antimalarial activity and characterized for ADMET properties, with some compounds demonstrating significant efficacy. These studies have extended to exploring the potential of sulfonamide derivatives as COVID-19 therapeutic agents through computational calculations and molecular docking studies. This research suggests that certain sulfonamide compounds could offer dual benefits in treating malaria and COVID-19, highlighting their versatility in drug development (Fahim & Ismael, 2021).
Eigenschaften
IUPAC Name |
2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F3N3O4S/c25-24(26,27)17-7-6-8-18(13-17)28-22(31)16-35(33,34)21-14-30(20-10-3-2-9-19(20)21)15-23(32)29-11-4-1-5-12-29/h2-3,6-10,13-14H,1,4-5,11-12,15-16H2,(H,28,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFERSBAFOQTXMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F3N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.